molecular formula C8H10N2O2 B1401660 4,6-Dimethoxy-2-vinylpyrimidine CAS No. 850234-80-9

4,6-Dimethoxy-2-vinylpyrimidine

Cat. No. B1401660
CAS RN: 850234-80-9
M. Wt: 166.18 g/mol
InChI Key: RVXNNXWHBOTAFA-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-vinylpyrimidine is a chemical compound with the molecular formula C8H10N2O2 . It is used as an intermediate in the synthesis of various chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring substituted with two methoxy groups at positions 4 and 6 and a vinyl group at position 2 .

Scientific Research Applications

Synthesis and Chemical Interactions

  • 4,6-Dimethoxy-2-vinylpyrimidine plays a significant role in synthetic chemistry. Research has shown its utility in the synthesis of various compounds. For instance, reactions involving iodopyrimidines with vinyl acetate in the presence of palladium catalysts result in good yields of corresponding vinylpyrimidines (Arai & Daves, 1978). These reactions are essential for creating specific pyrimidine derivatives used in a range of chemical processes.

Crystal Structure and Hydrogen Bonding

  • The study of hydrogen bonding in related pyrimidine derivatives like 2-amino-4,6-dimethoxy-5-nitropyrimidine has provided insights into the formation of hydrogen-bonded sheets and their crystal structures (Glidewell et al., 2003). Understanding these structures is crucial in materials science and crystal engineering.

Environmental and Green Chemistry Applications

  • Research has been conducted to create environmentally friendly synthetic processes for derivatives of this compound. A study demonstrated a green synthesis method using chloromethane instead of more toxic agents, highlighting the potential for safer, more sustainable chemical manufacturing processes (Guan et al., 2020).

Applications in Coordination Chemistry

  • Studies have shown the use of similar pyrimidine compounds in the formation of coordination polymers and networks. For example, luminescent homochiral silver(I) lamellar coordination networks have been constructed using related compounds, indicating potential applications in materials science and photonics (Wu, Ngo, & Lin, 2004).

Electrochemical Applications

  • Research has explored the electrochemical properties of similar pyrimidine derivatives, providing insights into their potential applications in electrochemistry and sensor technology (Peressini et al., 2002).

Safety and Hazards

The safety data sheet for 4,6-Dimethoxy-2-vinylpyrimidine indicates that it has some hazards associated with it. It is classified as having acute toxicity (oral, Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

Biochemical Analysis

Biochemical Properties

4,6-Dimethoxy-2-vinylpyrimidine plays a significant role in biochemical reactions, particularly in the context of nucleic acid interactions. It has been observed to interact with guanine derivatives in DNA and RNA, forming crosslinks that can affect the structure and function of these nucleic acids . These interactions are facilitated by the presence of metal ions such as cobalt, nickel, zinc, and manganese, which accelerate the crosslinking reactions . The compound’s ability to form crosslinks with guanine and thymine in DNA, and with guanine in RNA, highlights its potential utility in studying nucleic acid repair mechanisms and gene regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with nucleic acids. The compound forms covalent bonds with guanine and thymine in DNA, and with guanine in RNA, leading to the formation of crosslinked structures . These crosslinks can inhibit the activity of enzymes involved in DNA replication and transcription, such as DNA polymerases and RNA polymerases. Furthermore, the compound’s interactions with nucleic acids can result in changes in gene expression, either by blocking transcription or by inducing the expression of genes involved in DNA repair and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under dry, sealed conditions . Its reactivity with nucleic acids may decrease over time, potentially reducing its efficacy in long-term experiments. Additionally, prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as sustained DNA damage and activation of repair mechanisms.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s interactions with nucleic acids suggest that it may influence metabolic flux and metabolite levels by affecting the expression of genes involved in metabolism. Additionally, the compound’s reactivity with metal ions such as cobalt, nickel, zinc, and manganese indicates that it may participate in metal ion-dependent enzymatic reactions . These interactions can further modulate the compound’s effects on cellular metabolism.

properties

IUPAC Name

2-ethenyl-4,6-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-4-6-9-7(11-2)5-8(10-6)12-3/h4-5H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXNNXWHBOTAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856232
Record name 2-Ethenyl-4,6-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850234-80-9
Record name 2-Ethenyl-4,6-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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